molecular formula C10H25N3O4Si B018096 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide CAS No. 106868-88-6

2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide

Cat. No.: B018096
CAS No.: 106868-88-6
M. Wt: 279.41 g/mol
InChI Key: HYXYCKYZVXPGCQ-UHFFFAOYSA-N
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Description

This structure enables dual functionality: (1) the triethoxysilyl group allows covalent anchoring to inorganic surfaces (e.g., silica nanoparticles or magnetic catalysts), and (2) the hydrazinecarboxamide moiety acts as a hydrogen-bond donor/acceptor, facilitating catalytic interactions. It has been utilized as a linker in magnetic H-bond catalysts for synthesizing nicotinonitriles under solvent-free, green conditions, demonstrating high recyclability (up to 5 cycles) and ease of separation via external magnets .

Properties

IUPAC Name

(3-triethoxysilylpropylamino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N3O4Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-12-13-10(11)14/h12H,4-9H2,1-3H3,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXYCKYZVXPGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNNC(=O)N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595037
Record name 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106868-88-6
Record name 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique structure, which includes a hydrazine moiety and a triethoxysilyl group, suggests potential applications in drug development and as a functional material. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H25N3O4Si
  • Molecular Weight : 279.41 g/mol
  • CAS Number : 106868-88-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine group can act as a nucleophile, facilitating reactions with electrophilic sites in biological molecules. This property is significant in the context of enzyme inhibition and the modification of biomolecules.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor for certain enzymes, particularly those involved in neurodegenerative diseases. For example, related hydrazinecarboxamides have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives exhibiting moderate inhibitory activity comparable to established drugs like rivastigmine.
  • Antitumor Activity : Research indicates that hydrazinecarboxamides can exhibit cytotoxic effects against various cancer cell lines. Compounds similar to this compound have been synthesized and tested for their ability to inhibit tumor cell proliferation, with some derivatives showing significant antitumor activity.

Biological Activity Data

Activity TypeTarget/EffectReference
Enzyme InhibitionAChE and BuChE (moderate inhibition)
Antitumor ActivityCytotoxicity against human cancer cell lines
Antimicrobial ActivityPotential as antimicrobial agents

Case Study 1: Neuropharmacological Effects

In a study focused on the neuropharmacological properties of hydrazine derivatives, this compound was evaluated for its potential to inhibit AChE and BuChE. Results indicated that certain synthesized derivatives displayed promising inhibitory effects, suggesting their potential use in treating Alzheimer's disease.

Case Study 2: Antitumor Efficacy

A series of hydrazinecarboxamide derivatives were synthesized and assessed for their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that several compounds exhibited significant cytotoxicity, with IC50 values indicating effective tumor growth inhibition.

Research Findings

Recent research has highlighted the versatility of hydrazinecarboxamides in medicinal chemistry. The ability to selectively introduce functional groups onto nitrogen heteroarenes via oxidative carbamoylation has opened new avenues for the development of bioactive compounds. Furthermore, studies have demonstrated that these compounds can serve as intermediates in synthesizing complex heterocyclic structures, which are crucial in drug design.

Scientific Research Applications

Medicinal Chemistry Applications

Hydrazinecarboxamides, including 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide, have been explored for their biological activities:

  • Enzyme Inhibition: Certain derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases. Some compounds have demonstrated moderate inhibition comparable to established drugs like rivastigmine .
  • Antitumor Activity: Novel derivatives containing hydrazide-hydrazone moieties have been synthesized and evaluated for cytotoxicity against various cancer cell lines, showing significant potential in cancer treatment .

Materials Science Applications

The presence of the triethoxysilyl group allows this compound to be utilized in the development of advanced materials:

  • Silane Coupling Agents: The compound serves as a coupling agent in the modification of surfaces to enhance adhesion properties in composites and coatings. This is particularly useful in the production of hybrid organic-inorganic materials .
  • Nanocomposites: Its ability to form stable bonds with silicate matrices makes it suitable for creating nanocomposites with improved mechanical properties .

Catalytic Applications

This compound plays a role as a catalyst or catalyst precursor in various chemical reactions:

  • Catalytic Reactions: The compound can facilitate reactions such as cross-coupling and condensation processes, contributing to the synthesis of complex organic molecules .
  • Mechanism of Action: The catalytic activity is influenced by factors such as solvent choice, temperature, and the presence of other reagents or catalysts, allowing for tailored reaction conditions .

Case Study 1: Anticancer Activity

A study evaluated several hydrazinecarboxamide derivatives for their anticancer properties against human cancer cell lines. Among them, derivatives containing the triethoxysilyl group exhibited enhanced cytotoxicity compared to their non-silane counterparts, demonstrating the importance of structural modifications in medicinal chemistry .

Case Study 2: Silane Coupling in Composites

Research on silane coupling agents highlighted the effectiveness of this compound in improving the mechanical properties of polymer-silicate composites. The study found that incorporating this compound significantly increased tensile strength and durability compared to composites without silane treatment .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Features Applications Key Advantages Limitations References
2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide Triethoxysilylpropyl + hydrazinecarboxamide Catalyst linker in nicotinonitrile synthesis Recyclability, magnetic separation, solvent-free conditions Requires multi-step synthesis
2-Nicotinoyl-N-(3-(triethoxysilyl)propyl)hydrazine-1-carboxamide Nicotinoyl group replaces tosyl in hydrazinecarboxamide Ligand in nanocatalysts for pyranopyrazole synthesis Enhanced π-π interactions for substrate binding Lower thermal stability compared to tosyl derivatives
2-(Substituted-arylidene)hydrazine-1-carboxamides Arylidene substituents on hydrazinecarboxamide Intermediate in pharmaceutical derivatives (e.g., triazine-based drugs) Tunable electronic properties via aryl substitution Limited surface anchoring capability

Silane-Functionalized Urea Derivatives

Table 2: Performance in Catalysis and Functionalization

Compound Functional Groups Catalytic Role Key Findings
This compound Hydrazinecarboxamide + triethoxysilyl H-bond donor in cooperative oxidation Achieved 92% yield in nicotinonitrile synthesis; 95% catalyst recovery
N-(D-Mannose)-N’-(3-(triethoxysilyl)propyl)-urea Urea + triethoxysilyl + mannose Functionalization of mesoporous silica for drug delivery Improved biocompatibility and targeted release; lower catalytic efficiency compared to hydrazinecarboxamide derivatives
3-(Triethoxysilyl)propyl isocyanate (Si-NCO) Isocyanate + triethoxysilyl Precursor for urea-functionalized materials Faster hydrolysis kinetics but lacks H-bonding versatility of hydrazinecarboxamide

Preparation Methods

Formation of Hydrazinecarboxamide Intermediate

Hydrazinecarboxamide derivatives are typically synthesized via condensation of hydrazine hydrate with carbonyl compounds. For example, semicarbazide hydrochloride reacts with ketones or aldehydes under acidic conditions to form hydrazone intermediates. Key parameters include:

  • pH control : Acetic acid-sodium acetate buffer (pH 4.5–5.0) stabilizes the protonation state of intermediates.

  • Temperature : Reactions proceed optimally at 60–65°C for 8–10 hours.

Silane Functionalization

The hydrazinecarboxamide intermediate is reacted with (3-chloropropyl)triethoxysilane via nucleophilic substitution:

Hydrazinecarboxamide+Cl-(CH2)3Si(OEt)32-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide+HCl\text{Hydrazinecarboxamide} + \text{Cl-(CH}2\text{)}3\text{Si(OEt)}_3 \rightarrow \text{this compound} + \text{HCl}

Reaction Conditions :

  • Solvent: Anhydrous toluene or tetrahydrofuran (THF)

  • Catalyst: Triethylamine (TEA) to neutralize HCl

  • Temperature: 80–90°C for 12–24 hours

Yield : 70–85% after silica gel chromatography.

ParameterOptimal Value
Catalyst loading20 mol% InCl₃
Solvent50% EtOH
Temperature40°C
Reaction time20 minutes
Yield80–95%

Mechanism :

  • InCl₃ activates carbonyl groups for nucleophilic attack by hydrazine.

  • Ultrasound enhances mass transfer, reducing reaction time.

Silanization Post-Modification

Surface Grafting Techniques

The triethoxysilyl group enables covalent bonding to silica-based materials. A two-step process involves:

  • Synthesizing hydrazine-1-carboxamide.

  • Grafting onto functionalized silica via silanol condensation:

Hydrazinecarboxamide+SiO2-OHSiO2-O-Si-(CH2)3-hydrazinecarboxamide+H2O\text{Hydrazinecarboxamide} + \text{SiO}2\text{-OH} \rightarrow \text{SiO}2\text{-O-Si-(CH}2\text{)}3\text{-hydrazinecarboxamide} + \text{H}_2\text{O}

Conditions :

  • Solvent: Dry toluene

  • Catalyst: Ammonia vapor

  • Temperature: 110°C, 24 hours

Reaction Optimization and Scalability

Factorial Design for Yield Maximization

A 3-factor factorial design identified optimal conditions for analogous syntheses:

FactorLevels TestedOptimal Value
Temperature50°C, 60°C, 70°C60°C
pH4.0, 4.5, 5.04.5
Reaction time6 h, 8 h, 10 h8 h

Outcome : 89% yield with 95% confidence interval.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but risk silane hydrolysis. Ethanol-water mixtures (50:50) balance reactivity and stability.

Analytical Characterization

Spectroscopic Data

TechniqueKey Features
¹H NMR NH signals at δ 12.16 (broad), Si-O-CH₂CH₃ at δ 1.2–3.5
¹³C NMR Carboxamide carbonyl at δ 155.1, Si-O carbons at δ 45–60
FT-IR N-H stretch (~3200 cm⁻¹), Si-O-C (~1100 cm⁻¹)

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥98% purity at λ = 254 nm.

Emerging Methodologies

Green Chemistry Approaches

  • Solvent-free synthesis : Ball milling reduces solvent use but yields drop to 65%.

  • Biocatalysis : Lipase-mediated coupling under mild conditions (30°C, pH 7.0) is under investigation .

Q & A

Q. What are the established synthetic routes for preparing 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide, and what key reaction conditions influence yield?

The compound can be synthesized via hydrazine-carboxamide coupling reactions. A common method involves reacting hydrazine derivatives with carbonyl-containing precursors under acidic conditions. For example, in analogous hydrazinecarboxamide syntheses, semicarbazide hydrochloride reacts with ketones in an acetic acid-sodium acetate buffer to form hydrazone intermediates, followed by silane functionalization . Key factors include:

  • pH control : Acetic acid-sodium acetate buffer maintains optimal acidity for imine formation.
  • Temperature : Reactions often proceed at 60–65°C for 8 hours to ensure completion.
  • Silane coupling : Triethoxysilylpropyl groups are introduced via nucleophilic substitution or silanization under anhydrous conditions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Critical techniques include <sup>1</sup>H NMR , <sup>13</sup>C NMR , and FT-IR . Key spectral features:

TechniqueKey MarkersExample Data
<sup>1</sup>H NMRHydrazine NH (~δ 12.16 ppm, broad), triethoxysilyl CH2 (δ 1.2–3.5 ppm)Observed NH signal at δ 12.16 in DMSO-d6
<sup>13</sup>C NMRCarboxamide carbonyl (δ ~155 ppm), siloxane carbons (δ 45–60 ppm)Carbonyl at δ 155.1
FT-IRN-H stretch (~3200 cm<sup>-1</sup>), Si-O-C (~1100 cm<sup>-1</sup>)

Q. What safety protocols are essential when handling this compound, particularly regarding waste management?

  • Waste segregation : Separate silane-containing waste from organic solvents.
  • Neutralization : Quench residual reactants with ice and sodium hydroxide (25% solution) before disposal .
  • Professional disposal : Collaborate with certified biohazard waste treatment companies to prevent environmental contamination .

Q. In what types of chemical reactions or applications is this compound commonly employed in academic research?

  • Surface functionalization : The triethoxysilyl group enables covalent bonding to silica-based materials (e.g., nanoparticles, glass) .
  • Crosslinking agent : Forms hydrazone linkages with aldehydes/ketones in polymer chemistry .
  • Intermediate : Used to synthesize heterocyclic compounds (e.g., thiadiazinones) via cyclization .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict and optimize the reactivity of this compound in novel reactions?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model silane hydrolysis and hydrazone formation energetics .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts .
  • Virtual screening : Simulate interactions with target substrates (e.g., silica surfaces) to design site-specific modifications .

Q. What strategies can resolve contradictions in reported reaction outcomes or spectroscopic data for this compound?

  • Meta-analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies to identify critical variables .
  • Control experiments : Replicate disputed reactions with rigorous pH/temperature monitoring to isolate confounding factors .
  • Advanced NMR : Use 2D techniques (e.g., HSQC, COSY) to resolve overlapping signals in conflicting spectra .

Q. What advanced experimental designs (e.g., factorial design) are suitable for studying the effects of multiple variables on its synthesis?

A 3-factor factorial design can optimize yield by testing:

FactorLevels
Temperature50°C, 60°C, 70°C
pH4.0, 4.5, 5.0
Reaction time6 h, 8 h, 10 h
  • Response surface methodology (RSM) : Models interactions between factors to identify optimal conditions .

Q. How does the triethoxysilyl group influence the compound’s stability and reactivity under different experimental conditions?

  • Hydrolysis sensitivity : Triethoxysilyl groups hydrolyze in moisture to form silanols, enabling surface adhesion but requiring anhydrous storage .
  • Steric effects : The propyl spacer reduces steric hindrance during coupling reactions compared to bulkier silanes .
  • Thermal stability : Decomposes above 150°C, limiting high-temperature applications without inert atmospheres .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide
Reactant of Route 2
2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide

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